molecular formula C7H5BrO4 B1196637 3-Bromo-4,5-dihydroxybenzoic acid CAS No. 61203-46-1

3-Bromo-4,5-dihydroxybenzoic acid

Cat. No. B1196637
CAS RN: 61203-46-1
M. Wt: 233.02 g/mol
InChI Key: XCTQCHNCFZFEGN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroxybenzoic acid is a brominated derivative of dihydroxybenzoic acid. It's an intermediate in pharmaceutical synthesis and has been studied for its molecular structure and reactivity.

Synthesis Analysis

  • Xu Dong-fang (2000) outlined the preparation of a related compound, 4-bromo-3,5-dihydroxybenzoic acid, starting from 3,5-dihydroxybenzoic acid (Xu Dong-fang, 2000).

Molecular Structure Analysis

  • Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, contributing to the understanding of its molecular structure (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

  • The reactivity of 3,5-dihydroxybenzoic acid and its bromo derivative has been studied in the context of supramolecular assemblies, indicating specific interactions and hydrogen bonding patterns (Varughese & Pedireddi, 2006).

Physical Properties Analysis

  • The crystal structures of related bromo compounds, such as those studied by Smith and Lynch (2013), offer insights into the physical properties of brominated benzoic acids (Smith & Lynch, 2013).

Chemical Properties Analysis

  • Raffo et al. (2016) investigated 4-bromo-3,5-di(methoxy)benzoic acid, revealing insights into the chemical properties and interactions of brominated benzoic acids (Raffo et al., 2016).

Scientific Research Applications

  • Intermediate for Medicinal Synthesis : 3-Bromo-4,5-dihydroxybenzoic acid serves as an intermediate for preparing pyrimidine medicaments, highlighting its importance in pharmaceutical synthesis (Xu Dong-fang, 2000).

  • Molecular Recognition Studies : This compound and its derivatives have been used in molecular recognition studies. These studies involve the synthesis and structural analysis of molecular adducts, revealing the interaction patterns between the compound and various N-donor compounds (S. Varughese & V. Pedireddi, 2006).

  • Study of Bromophenol Derivatives : In research involving marine algae, derivatives of 3-Bromo-4,5-dihydroxybenzoic acid were studied for their potential biological activities. These studies contribute to understanding the chemical diversity and potential applications of natural products from marine sources (Jielu Zhao et al., 2004).

  • Herbicide Resistance in Plants : Research has shown that expression of a gene that converts bromoxynil (a herbicide) to 3-Bromo-4,5-dihydroxybenzoic acid in plants can confer resistance to the herbicide. This has implications for the development of herbicide-resistant crops (D. Stalker et al., 1988).

  • Separation of Phenolic Compounds : 3-Bromo-4,5-dihydroxybenzoic acid has been used to study the reactive extraction of similar phenolic compounds. This research is significant for the environmental and industrial processing of phenolic pollutants and their removal from waste streams (F. M. Antony & K. Wasewar, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-4,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQCHNCFZFEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210123
Record name Protocatechuic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dihydroxybenzoic acid

CAS RN

61203-46-1
Record name 3-Bromo-4,5-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatechuic acid, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protocatechuic acid, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DM Piatak, G Flynn, K Yim… - The Journal of Organic …, 1977 - ACS Publications
Several aspects of the requirements for concomitant bromine rearrangement during HBr-HOAc demethylation of bromodimethoxybenzoic acids were explored. Formation of 3-bromo-4, …
Number of citations: 15 pubs.acs.org
X Fan, NJ Xu, JG Shi - Journal of natural products, 2003 - ACS Publications
Six new bromophenols, 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)pyrocatechol (1), 2,2‘,3-tribromo-3‘,4,4‘,5-tetrahydroxy-6‘-hydroxymethyldiphenylmethane (2), 2,2‘,3-tribromo-…
Number of citations: 133 pubs.acs.org
AH Neilson, AS Allard, PÅ Hynning… - Applied and …, 1988 - Am Soc Microbiol
Metabolically stable enrichment cultures of anaerobic bacteria obtained by elective enrichment of sediment samples from the Baltic Sea and Gulf of Bothnia have been used to study the …
Number of citations: 47 journals.asm.org
Z Zhang, S Hu, G Sun, W Wang - Water Research, 2023 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) in drinking water, such as halogenated phenols, have received widespread attention due to their high toxicity and ubiquitous …
Number of citations: 0 www.sciencedirect.com
K Xu, S Guo, X Jia, X Li, D Shi - Biochemical Systematics and Ecology, 2018 - Elsevier
A phytochemical study on whole Leathesia nana plants led to isolation of 22 compounds, including 12 bromophenols (1–12), 1 megastigmane sesquiterpene (13), 4 monoindole …
Number of citations: 6 www.sciencedirect.com
R Mateos, JR Pérez-Correa, H Domínguez - Marine drugs, 2020 - mdpi.com
Phenolic compounds from marine organisms are far less studied than those from terrestrial sources since their structural diversity and variability require powerful analytical tools. …
Number of citations: 68 www.mdpi.com
JW Blunt, BR Copp, MHG Munro, PT Northcote… - Natural Product …, 2005 - pubs.rsc.org
Covering: 2003. Previous review: Nat. Prod. Rep., 2004, 21, 1 This review covers the literature published in 2003 for marine natural products, with 619 citations (413 for the period …
Number of citations: 423 pubs.rsc.org
M Ibrahim, M Salman, S Kamal, S Rehman… - Algae Based Polymers …, 2017 - Elsevier
Algae belong to a much-diversified group of autotrophic organisms ranging from simple unicellular to complex multicellular forms. Till date at least 37,000 species of “true” algae and …
Number of citations: 16 www.sciencedirect.com
MI Rushdi, IAM Abdel-Rahman, H Saber… - South African Journal of …, 2021 - Elsevier
The genus Padina, commonly called sea fan ribbon weeds, belongs to the family Dictyotaceae. It is considered a sea vegetable and is of nutritional interest owing to its low-calories. …
Number of citations: 10 www.sciencedirect.com
F Billes, I Mohammed‐Ziegler - Applied Spectroscopy Reviews, 2007 - Taylor & Francis
In the first part of this review, the authors give a survey on the literature of vibrational spectroscopy of phenol, phenol derivatives, and other phenolic componds from the last decade of …
Number of citations: 20 www.tandfonline.com

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